1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-, also known as PBD-1, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. PBD-1 has been shown to possess anti-tumor properties and has been used as a DNA cross-linking agent in cancer therapy. In
Scientific Research Applications
Syntheses and Properties
1H-Pyrrolo[2,3-b]pyridines, including 2-(1-methylethyl)- derivatives, have been a subject of various synthesis routes and chemical property investigations. Herbert and Wibberley (1969) explored different methods for preparing 1H-pyrrolo[2,3-b]pyridines, examining their reactions like nitration, nitrosation, and bromination, predominantly at the 3-position. They also investigated reactions with Mannich bases and the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes (Herbert & Wibberley, 1969).
Fragmentation Analysis
Mass spectra studies of 1H-pyrrolo[2,3-b]pyridine and its derivatives, as conducted by Herbert and Wibberley (1970), offer insights into the fragmentation patterns of these compounds. They used techniques like accurate mass measurement and deuterium labeling to elucidate fragmentation pathways, noting the formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates (Herbert & Wibberley, 1970).
Enzyme Inhibition Studies
In the field of biochemistry, Liu et al. (2016) designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. They evaluated these compounds against c-Met and ALK kinases, finding that certain derivatives showed strong kinase inhibition and potential for further optimization as therapeutic agents (Liu et al., 2016).
Novel Synthesis Approaches
Davis et al. (1992) described a method to synthesize 1H-pyrrolo[2,3-b]pyridine by reacting β-(lithiomethyl)azines with nitriles. This approach offers an alternative synthetic route for these compounds, expanding the possibilities for their production and functionalization (Davis, Wakefield & Wardell, 1992).
Biomedical Applications
Biomedical research also utilizes 1H-pyrrolo[2,3-b]pyridines. For instance, Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, a group of compounds related to 1H-pyrrolo[2,3-b]pyridines. They analyzed over 300,000 derivatives and their diverse biomedical applications, highlighting the vast potential of these compounds in medicine and pharmacology (Donaire-Arias et al., 2022).
properties
IUPAC Name |
2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)9-6-8-4-3-5-11-10(8)12-9/h3-7H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXXGCGRNLCQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949987 | |
Record name | 2-(Propan-2-yl)-1H-pyrrolo[2,3-b]pyridinato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27257-18-7 | |
Record name | 1H-Pyrrolo(2,3-b)pyridine, 2-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027257187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Propan-2-yl)-1H-pyrrolo[2,3-b]pyridinato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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